molecular formula C₁₅H₂₂N₄O₄S B1145233 tert-Butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate CAS No. 1287670-12-5

tert-Butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate

Cat. No.: B1145233
CAS No.: 1287670-12-5
M. Wt: 354.42
InChI Key:
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Description

tert-Butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate: is a complex organic compound that features a combination of pyrrole and pyrazole rings. These heterocyclic structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable molecule in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate typically involves multiple steps, starting with the preparation of the pyrrole and pyrazole intermediates. One common method for synthesizing pyrroles is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalyst like iron (III) chloride . The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential therapeutic properties. The pyrrole and pyrazole rings are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . Researchers are investigating its potential as a lead compound for developing new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable component in the formulation of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-(1H-pyrrol-1-yl)-1-methyl-1H-pyrazol-4-yl)carbamate
  • tert-Butyl (3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-4-yl)carbamate

Uniqueness

What sets tert-Butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate apart from similar compounds is the presence of the sulfonyl group, which can significantly alter its chemical reactivity and biological activity. This functional group allows for additional interactions with molecular targets, potentially enhancing its therapeutic effects .

Properties

IUPAC Name

tert-butyl N-[3-(2,5-dimethylpyrrol-1-yl)sulfonyl-1-methylpyrazol-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4S/c1-10-7-8-11(2)19(10)24(21,22)13-12(9-18(6)17-13)16-14(20)23-15(3,4)5/h7-9H,1-6H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONMHSXTCXDFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1S(=O)(=O)C2=NN(C=C2NC(=O)OC(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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